molecular formula C9H12N2O3 B574143 1-Methyl-4-propionamido-1H-pyrrole-2-carboxylic acid CAS No. 175614-06-9

1-Methyl-4-propionamido-1H-pyrrole-2-carboxylic acid

Cat. No.: B574143
CAS No.: 175614-06-9
M. Wt: 196.206
InChI Key: DCSCIXUARPGNGH-UHFFFAOYSA-N
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Description

1-Methyl-4-propionamido-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with a methyl group, a propanamido group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-propionamido-1H-pyrrole-2-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalyst like iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-propionamido-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Oxo derivatives of the pyrrole ring.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

1-Methyl-4-propionamido-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-propionamido-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-propionamido-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a propanamido group and a carboxylic acid group on the pyrrole ring makes it a versatile intermediate for various synthetic applications.

Properties

CAS No.

175614-06-9

Molecular Formula

C9H12N2O3

Molecular Weight

196.206

IUPAC Name

1-methyl-4-(propanoylamino)pyrrole-2-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c1-3-8(12)10-6-4-7(9(13)14)11(2)5-6/h4-5H,3H2,1-2H3,(H,10,12)(H,13,14)

InChI Key

DCSCIXUARPGNGH-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CN(C(=C1)C(=O)O)C

Synonyms

1H-Pyrrole-2-carboxylicacid,1-methyl-4-[(1-oxopropyl)amino]-(9CI)

Origin of Product

United States

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